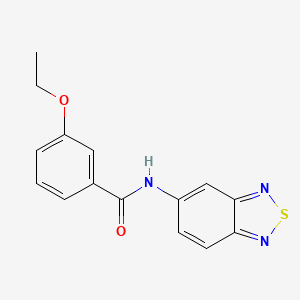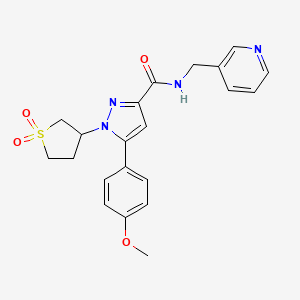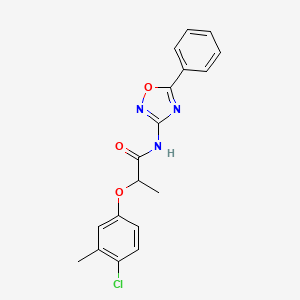
2-methyl-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methylquinolin-8-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylquinoline is first nitrated to form 2-methyl-8-nitroquinoline.
Reduction: The nitro group in 2-methyl-8-nitroquinoline is reduced to an amine group, resulting in 2-methyl-8-aminoquinoline.
Amidation: The 2-methyl-8-aminoquinoline is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include:
Use of Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane or toluene are chosen based on their ability to dissolve reactants and products efficiently.
Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
2-methyl-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides.
科学研究应用
2-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.
Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor in metal surfaces.
作用机制
The mechanism of action of 2-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cancer research, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
相似化合物的比较
Similar Compounds
- 2-methyl-N-(quinolin-8-yl)benzamide
- 2-methyl-N-(2-chloroquinolin-8-yl)benzamide
- 2-methyl-N-(2-methoxyquinolin-8-yl)benzamide
Uniqueness
2-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the 2-methyl group on both the quinoline and benzamide moieties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
2-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-8-15(12)18(21)20-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21) |
InChI 键 |
JUUQGRGXLKFGCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11323188.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)

![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)

![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)



![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)

